6-Hydroxyketanserin

描述

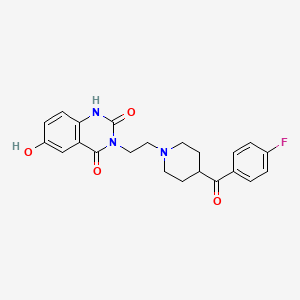

6-Hydroxyketanserin is a major metabolite of ketanserin, a selective serotonin S2 receptor antagonist originally developed for hypertension and vascular disorders. Ketanserin undergoes hepatic metabolism, producing this compound and ketanserin-ol (a reduced alcohol derivative) as primary metabolites . Structurally, this compound features a hydroxyl group at the 6-position of the quinazolinedione ring, which slightly alters its pharmacokinetic properties compared to the parent compound.

In vitro studies demonstrate that this compound retains serotonin S2 receptor antagonistic potency comparable to ketanserin. However, its in vivo behavior diverges significantly due to rapid metabolism and excretion.

属性

CAS 编号 |

94840-70-7 |

|---|---|

分子式 |

C22H22FN3O4 |

分子量 |

411.4 g/mol |

IUPAC 名称 |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6-hydroxy-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C22H22FN3O4/c23-16-3-1-14(2-4-16)20(28)15-7-9-25(10-8-15)11-12-26-21(29)18-13-17(27)5-6-19(18)24-22(26)30/h1-6,13,15,27H,7-12H2,(H,24,30) |

InChI 键 |

RUNBHHBPEINURQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=CC(=C4)O)NC3=O |

规范 SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=CC(=C4)O)NC3=O |

其他CAS编号 |

115994-49-5 |

同义词 |

6-hydroxyketanserin |

产品来源 |

United States |

相似化合物的比较

Key Findings :

- This compound matches ketanserin’s in vitro potency, making it a pharmacologically active metabolite.

- Ketanserin-ol, however, exhibits negligible receptor affinity, rendering it inactive in isolated systems .

In Vivo Pharmacokinetics and Efficacy

Key Findings :

- Despite equipotency after s.c. injection, this compound’s rapid plasma clearance limits its duration of action.

- Ketanserin-ol’s paradoxical in vivo activity stems from its conversion back to ketanserin, increasing systemic drug levels .

Metabolic Pathways and Elimination

Key Findings :

- This compound’s short half-life and low oral bioavailability are attributed to efficient hepatic conjugation.

- Ketanserin-ol acts as a “pro-drug” for ketanserin, indirectly contributing to sustained receptor blockade .

Discussion of Clinical and Research Implications

The disparities between in vitro and in vivo profiles highlight the importance of pharmacokinetics in drug design:

This compound : Its transient activity limits standalone therapeutic use but supports ketanserin’s acute effects.

Ketanserin-ol : Despite weak intrinsic activity, its metabolic interconversion with ketanserin complicates pharmacokinetic modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。